2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of a related compound was achieved from 2-(fluorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The reaction yielded a white solid .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, X-ray crystallography is used to further confirm the chemical identity .Scientific Research Applications
Synthesis and Potential Bioactivity
Herbicidal Activity : Compounds with the [1,2,4]triazolo and pyrazin moieties, similar to the target compound, have been synthesized and shown to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating the potential agricultural applications of such chemicals (Moran, 2003).
Fungicidal Activity : Research on the condensation of amino-triazole and triazinone derivatives has led to compounds with fungicidal properties, demonstrating the versatility of the triazole and sulfanyl groups in developing plant protection agents (El-Telbani et al., 2007).
Antioxidant and Anticancer Properties : Studies have found that triazolo-thiadiazoles, closely related to the structure , exhibit significant antioxidant properties and cytotoxic effects on cancer cell lines, showcasing their potential in medicinal chemistry and oncology research (Sunil et al., 2010).
Molecular Docking and Antibacterial Activity : The synthesis of new derivatives incorporating triazole, thiadiazine, and pyrazole moieties has been reported, along with their docking studies and antibacterial activities, suggesting applications in drug discovery and development of new antimicrobial agents (Nayak & Poojary, 2020).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin 3 receptor (NK3R) . NK3R is a G-protein coupled receptor that binds the neuropeptide neurokinin B. It plays a crucial role in various physiological processes, including the regulation of endocrine and neurological functions .
Mode of Action
Fezolinetant acts as a selective antagonist at the NK3R . By binding to these receptors, it prevents the action of their natural ligand, neurokinin B. This blockade inhibits the downstream signaling pathways triggered by the activation of NK3R .
Biochemical Pathways
The antagonism of NK3R by Fezolinetant affects several biochemical pathways. Most notably, it impacts the neuroendocrine signaling involved in the regulation of hormonal release. By inhibiting NK3R, Fezolinetant can modulate the release of several hormones, potentially leading to therapeutic effects in conditions like menopausal hot flashes .
Pharmacokinetics
It is known that the compound has good oral bioavailability
Result of Action
The molecular and cellular effects of Fezolinetant’s action primarily involve the modulation of neuroendocrine function . By blocking NK3R, it can alter the release of hormones regulated by this receptor. This has potential therapeutic implications, particularly for conditions related to hormonal imbalance .
Properties
IUPAC Name |
2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-20(2)13(23)10-25-16-19-18-14-15(24)21(7-8-22(14)16)9-11-3-5-12(17)6-4-11/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVZQMZGHSVJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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